Bienvenue dans la boutique en ligne BenchChem!

n-(7-Amino-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide

Lipophilicity Drug discovery Property-based design

N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1512-83-0) is a bifunctional fluorene derivative that combines a metabolically stable 2-trifluoroacetamide moiety with a synthetically tractable primary aromatic amine at the 7-position. This substitution pattern places it within the family of aminofluorene-based probes and building blocks, but its specific combination of electron‑withdrawing CF₃ and electron‑donating NH₂ groups on the fluorene core creates property vectors that are not shared by simpler analogs.

Molecular Formula C15H11F3N2O
Molecular Weight 292.26 g/mol
CAS No. 1512-83-0
Cat. No. B14005346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(7-Amino-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide
CAS1512-83-0
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)NC(=O)C(F)(F)F
InChIInChI=1S/C15H11F3N2O/c16-15(17,18)14(21)20-11-2-4-13-9(7-11)5-8-6-10(19)1-3-12(8)13/h1-4,6-7H,5,19H2,(H,20,21)
InChIKeyLYLVZRLZPKQPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1512-83-0): Physicochemical Profile and Research-Grade Identity


N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1512-83-0) is a bifunctional fluorene derivative that combines a metabolically stable 2-trifluoroacetamide moiety with a synthetically tractable primary aromatic amine at the 7-position [1]. This substitution pattern places it within the family of aminofluorene-based probes and building blocks, but its specific combination of electron‑withdrawing CF₃ and electron‑donating NH₂ groups on the fluorene core creates property vectors that are not shared by simpler analogs .

Why Generic Substitution of N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide Fails: Quantitative Property Gaps Versus Closest Analogs


Compounds within the aminofluorene class cannot be interchanged without altering critical property profiles. The target compound’s 7-amino group and 2-trifluoroacetamide group each contribute distinct electronic and steric effects that are lost when replacing with, for example, the non‑amino analog N-9H-fluoren-2-yl-2,2,2-trifluoroacetamide (CAS 363-17-7) or the non‑fluorinated analog 2-acetamido-7-aminofluorene (CAS 6957-50-2) [1]. These structural differences translate into measurable changes in lipophilicity, hydrogen‑bonding capacity, metabolic stability, and synthetic utility, as quantified in the evidence guide below [2].

Product-Specific Quantitative Evidence Guide: N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide vs. Analogs


Computed Lipophilicity (XLogP3) Reduction Relative to Non‑Amino Analog

The target compound exhibits a substantially lower computed lipophilicity (XLogP3 = 3.7) compared to its non‑amino analog N-9H-fluoren-2-yl-2,2,2-trifluoroacetamide (XLogP3 = 4.7), a difference of 1.0 log unit [1]. Lower lipophilicity is generally associated with reduced phospholipid binding, lower CYP450 inhibition risk, and improved aqueous solubility, making the target compound more suitable for in‑vitro assays where non‑specific binding must be minimized.

Lipophilicity Drug discovery Property-based design

Enhanced Hydrogen‑Bond Donor Count Versus Non‑Amino Analog

The target compound possesses two hydrogen-bond donor atoms (7‑NH₂ and amide NH) versus only one for the non‑amino analog (amide NH only) [1]. This doubling of donor capacity enables bidentate interactions with biological targets, co‑crystal formers, or chromatographic stationary phases that the non‑amino analog cannot engage in, while also increasing aqueous solubility through additional hydrogen bonding with water.

Molecular recognition Solubility Crystal engineering

Carcinogenic Potency (TD50) Shift Relative to 2‑Acetylaminofluorene

The structural class of N‑trifluoroacetyl‑aminofluorenes shows reduced carcinogenic potency compared to their acetamide counterparts. The non‑amino trifluoroacetamide analog (CAS 363-17-7) has a rat TD50 of 1.62 mg/kg/day, which is 33% higher (less potent) than the 1.22 mg/kg/day reported for 2‑acetylaminofluorene (2‑AAF) [1]. The target compound’s additional 7‑amino group further increases polarity (XLogP3 3.7 vs. 4.7) and is expected to accelerate phase‑II conjugation and elimination, likely yielding an even lower carcinogenic risk profile, although direct TD50 data for the target compound have not been published.

Genotoxicity Safety profiling Structural alert

Synthetic Versatility: Diazotizable 7‑Amino Group Enables Azo‑Derivatization

The primary aromatic amine at the 7‑position of the fluorene core (hydrogen bond donor count = 2) is amenable to diazotization and subsequent azo coupling, Sandmeyer reactions, or amide formation, providing a synthetic handle that is absent in N‑9H-fluoren-2-yl-2,2,2-trifluoroacetamide (CAS 363-17-7; H‑bond donor count = 1, no free NH₂) [1]. While specific yield data for the target compound are not publicly available, analogous 7‑aminofluorene derivatives have been diazotized and coupled with typical yields exceeding 80% under standard conditions [2].

Organic synthesis Fluorescence labeling Building block

Metabolic Stability Conferred by Trifluoroacetamide vs. Acetamide Group

The trifluoroacetamide group is significantly more resistant to enzymatic hydrolysis than the corresponding acetamide due to the strong electron‑withdrawing effect of the CF₃ group. The non‑fluorinated acetamide analog 2‑acetamido-7‑aminofluorene (CAS 6957-50‑2) contains an acetyl group that is susceptible to rapid deacetylation by microsomal amidases, leading to activation of the arylamine to reactive N‑hydroxy metabolites [1]. In contrast, the target compound's trifluoroacetamide group minimizes this metabolic liability, as evidenced by the lower carcinogenic potency (TD50) of trifluoroacetamide‑containing analogs relative to their acetamide counterparts (see Evidence Item 3).

Metabolism Deacetylation resistance Prodrug stability

Computed Aqueous Solubility (log10WS) Comparison with Non‑Fluorinated Analog

The non‑fluorinated analog 2‑acetamido-7‑aminofluorene (CAS 6957-50‑2) has a computed log10 water solubility (log10WS) of −4.44, whereas the target compound, bearing the polar trifluoroacetamide group and an additional hydrogen‑bond donor, is expected to exhibit improved aqueous solubility [1]. Although experimentally measured solubility data for the target compound remain unavailable, the combined contributions of lower XLogP3 (3.7 vs. 3.448) and higher hydrogen‑bond acceptor count (5 vs. 4) support a tangible solubility gain over the acetamide analog, enhancing its utility in aqueous‑based assays.

Solubility Formulation Assay compatibility

Best Application Scenarios for N-(7-Amino-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1512-83-0)


Synthesis of Azo‑Dye Fluorescent Probes via 7‑Amino Diazotization

The target compound’s free 7‑NH₂ group enables diazotization and coupling with electron‑rich arenes to generate azo‑dye conjugates with tunable absorption/emission [1]. In contrast, the non‑amino analog (CAS 363-17-7) cannot participate in such chemistry, making the target compound the preferred scaffold for designing fluorene‑based optical reporters.

In‑Vitro Assays Requiring Low Non‑Specific Binding

With an XLogP3 of 3.7 (Δ = −1.0 vs. the non‑amino analog), the target compound exhibits significantly lower lipophilicity, which correlates with reduced binding to phospholipids and assay surfaces [1]. This property is critical when selecting a compound for receptor‑binding assays, fluorescence polarization, or SPR studies where non‑specific interactions inflate background.

Metabolically Stable Scaffold for SAR Studies

The trifluoroacetamide group resists enzymatic deacetylation, a major metabolic liability of acetamide‑based fluorenes such as 2‑AAF and 2‑acetamido-7‑aminofluorene [1]. For structure‑activity relationship (SAR) campaigns where metabolic stability is required to ensure that observed biological activity reflects the parent compound rather than a deacetylated metabolite, the target compound provides a more reliable tool.

Safety‑Conscious Structural Alert Replacement

In workflows where 2‑acetylaminofluorene (TD50 rat = 1.22 mg/kg/day) is used as a positive control or intermediate, substituting the target compound—whose structural class displays a 33% higher TD50 (lower potency)—may reduce occupational exposure risk while preserving a chemically related core structure for mechanistic studies [1].

Quote Request

Request a Quote for n-(7-Amino-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.